

2-Ethoxy-4-nitropyridine: A Strategic Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Ethoxy-4-nitropyridine**

Cat. No.: **B1505166**

[Get Quote](#)

A Senior Application Scientist's Guide to Harnessing its Unique Reactivity

Executive Summary

2-Ethoxy-4-nitropyridine has emerged as a highly valuable and versatile building block in modern organic synthesis. Its strategic substitution pattern, featuring an ethoxy group at the 2-position and a powerful electron-withdrawing nitro group at the 4-position, imparts a unique and highly exploitable reactivity profile. This guide provides an in-depth technical overview of the core physicochemical properties, key chemical transformations, and practical applications of **2-ethoxy-4-nitropyridine**, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and showcase its utility in constructing complex molecular architectures.

Physicochemical and Spectroscopic Profile

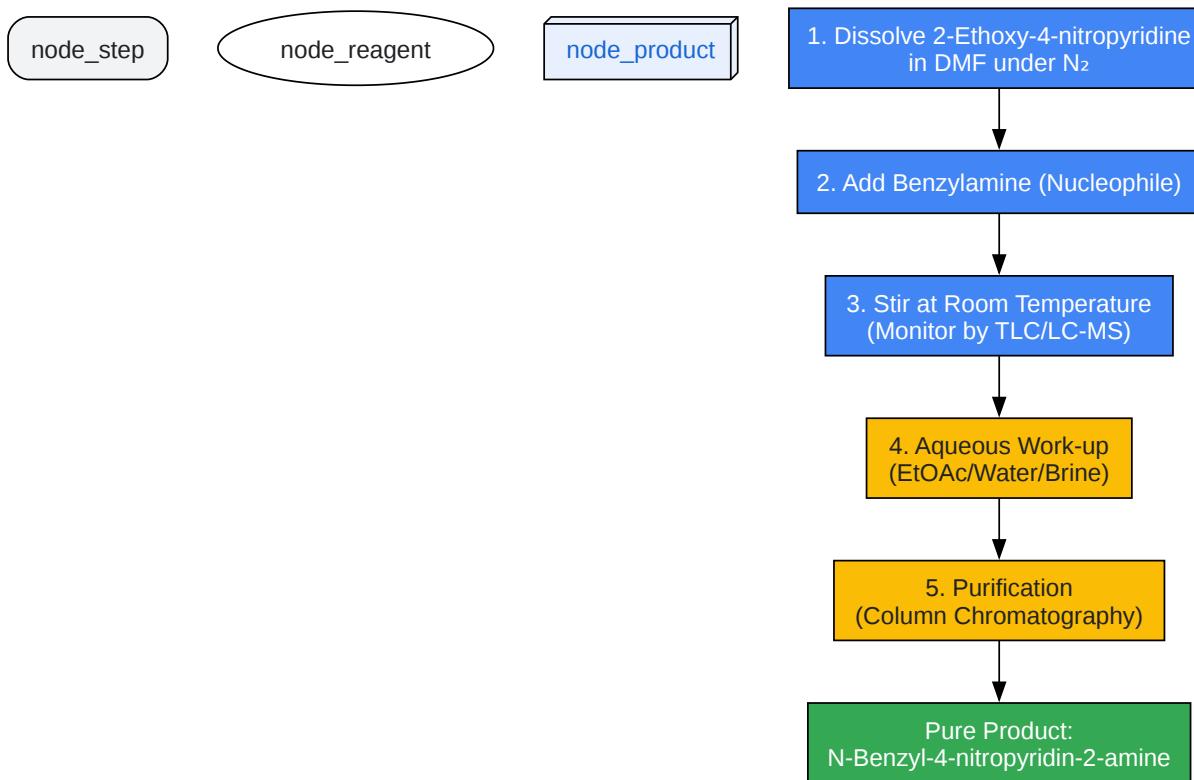
A thorough understanding of a building block's physical properties is paramount for its effective use in synthesis, influencing choices in reaction setup, solvent selection, and purification.

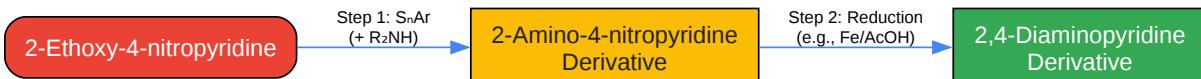
Property	Value	Source
CAS Number	1187732-70-2	[1]
Molecular Formula	C ₇ H ₈ N ₂ O ₃	[1]
Molecular Weight	168.15 g/mol	[1]
Appearance	White to yellow solid	
Purity	≥95% (typical)	
Storage Temperature	Room Temperature	
IUPAC Name	2-ethoxy-4-nitropyridine	
InChI Key	KMLVTBQETPUDFG- UHFFFAOYSA-N	

Note: Predicted values for properties like boiling point and density are available but should be used with caution until experimentally verified.[\[2\]](#)

Core Reactivity: The Chemistry of an Activated Pyridine

The synthetic utility of **2-ethoxy-4-nitropyridine** is dominated by two primary transformations: nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group. The interplay between the electron-deficient pyridine ring, the activating nitro group, and the labile ethoxy leaving group is the key to its versatility.


Nucleophilic Aromatic Substitution (SNAr): The Cornerstone Reaction


The pyridine ring is inherently electron-deficient, a characteristic that is dramatically amplified by the presence of the strongly electron-withdrawing nitro group at the C4 position.[\[3\]](#)[\[4\]](#) This electronic arrangement makes the ring highly susceptible to attack by nucleophiles.

Causality of Reactivity: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[\[5\]](#)[\[6\]](#)

- Nucleophilic Attack: A nucleophile preferentially attacks the electron-deficient carbon at the C2 position. This is because the negative charge of the resulting intermediate (a Meisenheimer complex) can be effectively delocalized onto both the ring nitrogen and the oxygen atoms of the C4-nitro group.^{[3][7]} This stabilization is crucial for the reaction to proceed.^[7]
- Elimination: The aromaticity of the ring is restored by the expulsion of the ethoxide leaving group, yielding the 2-substituted-4-nitropyridine product.

The ethoxy group is an excellent leaving group in this context, superior to a methoxy group and far more labile than a halogen like chlorine under many conditions, facilitating reactions at or near room temperature.

node_final

node_intermediate

node_start

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemwhat.com [chemwhat.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- To cite this document: BenchChem. [2-Ethoxy-4-nitropyridine: A Strategic Building Block for Advanced Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1505166#2-ethoxy-4-nitropyridine-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com